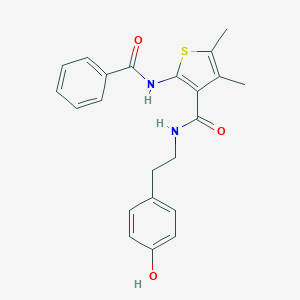![molecular formula C18H20N2O3S B276873 N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide, also known as DMAT, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DMAT is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth, differentiation, and apoptosis. The unique chemical structure of DMAT makes it a promising candidate for the development of novel therapeutics for various diseases, including cancer.
Wirkmechanismus
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide acts as a potent inhibitor of protein kinase CK2, which is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of CK2, N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide can induce apoptosis in cancer cells and inhibit tumor growth. N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase CK2, induce apoptosis in cancer cells, and inhibit tumor growth. N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide is also relatively easy to synthesize in high yields, which makes it readily available for use in lab experiments. However, N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide does have some limitations. It has been shown to have some off-target effects, which may complicate its use in certain experimental settings. In addition, N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has poor solubility in aqueous solutions, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide. One area of interest is the development of novel therapeutics based on the structure of N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide. By modifying the chemical structure of N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide, it may be possible to develop more potent and selective inhibitors of protein kinase CK2. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer and neurodegenerative diseases. By studying the role of CK2 in these diseases, it may be possible to identify new targets for therapeutic intervention. Finally, the development of new methods for the synthesis and analysis of N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide may facilitate its use in a wider range of experimental settings.
Synthesemethoden
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-amino-4,5-dimethylthiophene with 4-bromobenzoyl chloride, followed by the addition of morpholine and subsequent deprotection of the morpholine group. Other methods involve the use of different starting materials and reagents, but all result in the formation of N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide in high yields.
Wissenschaftliche Forschungsanwendungen
N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer and is associated with poor prognosis. N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C18H20N2O3S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[4,5-dimethyl-3-(morpholine-4-carbonyl)thiophen-2-yl]benzamide |
InChI |
InChI=1S/C18H20N2O3S/c1-12-13(2)24-17(19-16(21)14-6-4-3-5-7-14)15(12)18(22)20-8-10-23-11-9-20/h3-7H,8-11H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
NTMPIFLEZHYEAS-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B276793.png)

![1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
![9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B276800.png)
![ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276801.png)
![Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B276808.png)
![N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B276817.png)
![N-cyclohexyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276821.png)
![Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide](/img/structure/B276822.png)
![6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester](/img/structure/B276825.png)
![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)

